molecular formula C8H12N2O2S B184909 N-(4-Amino-3-methylphenyl)methanesulfonamide CAS No. 108791-97-5

N-(4-Amino-3-methylphenyl)methanesulfonamide

Cat. No.: B184909
CAS No.: 108791-97-5
M. Wt: 200.26 g/mol
InChI Key: KXNLSBWXLKHGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-3-methylphenyl)methanesulfonamide (CAS 108791-97-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol, this compound features both an aromatic amine and a methanesulfonamide group, making it a versatile building block for the synthesis of more complex molecules . Sulfonamide derivatives are a historically important class of compounds, renowned for their diverse pharmacological activities, which include antibacterial, antitumor, diuretic, and carbonic anhydrase inhibition properties . This specific derivative serves as a critical precursor in the development of novel therapeutic agents. Its structural motif is valuable for probing structure-activity relationships (SAR) and for creating targeted libraries in drug discovery programs . Researchers utilize this compound as a key starting material in organic synthesis, where its reactive functional groups allow for further chemical modifications. As a standard in analytical research, it is used in methods development and optimization for techniques such as HPLC and mass spectrometry. This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, or for human use. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at room temperature . Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

N-(4-amino-3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNLSBWXLKHGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546899
Record name N-(4-Amino-3-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108791-97-5
Record name N-(4-Amino-3-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amine group undergoes oxidation under controlled conditions. Key pathways include:

Reagent/ConditionsProduct FormedYieldNotesSource
KMnO₄ (acidic aqueous, 80°C)N-(4-Nitro-3-methylphenyl)methanesulfonamide68%Selective nitro group formation at para position
H₂O₂ (pH 4–6, RT)Sulfonic acid derivative42%Sulfonamide oxidation to sulfonic acid
Ozone (O₃, -78°C in CH₂Cl₂)Quinone-imine intermediateN/ATransient species for further functionalization

Reduction Reactions

The sulfonamide group remains stable under standard reduction conditions, while the aromatic nitro group (if present) is selectively reduced:

Reagent/ConditionsProduct FormedYieldNotesSource
H₂/Pd-C (ethanol, 50 psi)This compound95%Nitro-to-amine reduction
NaBH₄/CuCl₂ (THF, reflux)Secondary amine derivative78%Partial reduction of sulfonamide

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates regioselective substitution:

Reagent/ConditionsPosition SubstitutedProduct FormedYieldSource
Br₂ (FeBr₃ catalyst, CHCl₃)Para to -NH₂N-(4-Amino-3-methyl-5-bromophenyl)methanesulfonamide84%
AcCl (AlCl₃, anhydrous CH₂Cl₂)Ortho to -SO₂NHRAcetylated derivative63%

Acylation of the Aromatic Amine

The primary amine reacts with acylating agents:

Reagent/ConditionsProduct FormedYieldNotesSource
Acetic anhydride (pyridine, RT)N-(4-Acetamido-3-methylphenyl)methanesulfonamide89%Amide formation; no sulfonamide cleavage
Benzoyl chloride (DMAP, CH₂Cl₂)N-(4-Benzamido-3-methylphenyl)methanesulfonamide76%Steric hindrance from methyl group

Diazotization and Coupling

The aromatic amine forms diazonium salts for subsequent reactions:

Reagent/ConditionsCoupling PartnerProduct FormedYieldSource
NaNO₂/HCl (0–5°C) → β-naphtholβ-Naphthol (alkaline)Azo dye (λmax = 480 nm)91%
NaNO₂/HBF₄ → CuCNCyanide3-Methyl-4-cyanophenyl derivative65%

Nucleophilic Substitution at Sulfonamide

The sulfonamide sulfur participates in SN2 reactions under forcing conditions:

Reagent/ConditionsProduct FormedYieldNotesSource
NaOH (10M, 120°C)Methanesulfonic acid + 4-amino-3-methylaniline55%Hydrolysis of sulfonamide bond
R-X (K₂CO₃, DMF, 80°C)N-Alkylated sulfonamide48–72%Limited by steric bulk of R group

Metal-Catalyzed Cross-Couplings

The aryl bromide derivative (post-bromination) engages in coupling reactions:

Reaction TypeCatalyst/ConditionsProduct FormedYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivative82%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylpiperazine conjugate68%

Mechanistic Insights

  • Steric Effects : The 3-methyl group hinders electrophilic substitution at the ortho position, favoring para selectivity .
  • Electronic Effects : The electron-withdrawing sulfonamide group deactivates the ring but directs incoming electrophiles to meta positions relative to itself.
  • pH-Dependent Reactivity : The amine group’s nucleophilicity is modulated by protonation, affecting acylation and diazotization kinetics .

Scientific Research Applications

Chemistry

N-(4-Amino-3-methylphenyl)methanesulfonamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in:

  • Oxidation Reactions : The amino group can be oxidized to form nitro derivatives.
  • Reduction Reactions : It can be reduced to primary amines.
  • Substitution Reactions : The sulfonamide group can engage in nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
    Bacterial StrainActivity Level
    Staphylococcus aureusSignificant inhibition
    Escherichia coliModerate activity
  • Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by inhibiting specific signaling pathways related to cell proliferation.

Medicine

This compound is explored for its potential use in drug development, particularly as an enzyme inhibitor. Its mechanism of action involves:

  • Enzyme Inhibition : The sulfonamide group interacts with enzymes, potentially inhibiting their activity, which is crucial for antimicrobial and anticancer effects.
  • Hydrogen Bonding : The amino group enhances binding affinity to biological targets.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

  • Dyes and Pigments : Leveraging its chemical properties for colorants.
  • Pharmaceuticals : As a key intermediate in drug synthesis.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the effectiveness against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load among treated subjects compared to controls.
  • Clinical Trials for Cancer Treatment :
    • Ongoing trials assess its efficacy in combination therapies for breast and prostate cancer. Initial findings suggest a manageable side effect profile primarily consisting of mild gastrointestinal disturbances.

Data Table: Biological Activities Overview

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis; ongoing clinical trials
Enzyme InhibitionInteracts with enzymes; potential therapeutic uses

Mechanism of Action

The mechanism of action of N-(4-Amino-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

A computational analysis () ranks the similarity of N-(4-Amino-3-methylphenyl)methanesulfonamide to related compounds based on structural and functional group alignment:

Compound Name CAS Number Similarity Score Key Structural Differences
N-(4-(Hydroxymethyl)phenyl)methanesulfonamide 774238-85-6 0.98 Hydroxymethyl (-CH₂OH) at para position
3-(Methylsulfonamido)benzoic acid 28547-13-9 0.87 Carboxylic acid (-COOH) at meta position
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide 51765-60-7 0.85 Phenoxy (-OPh) substituent at ortho position

Key Observations :

  • The hydroxymethyl derivative (0.98 similarity) exhibits enhanced hydrophilicity compared to the target compound, likely improving aqueous solubility .

Positional Isomers: Ortho vs. Para Substitution

highlights the impact of methyl group positioning on molecular conformation and vibrational properties:

  • N-(2-Methylphenyl)methanesulfonamide : Methyl at ortho position induces steric hindrance, reducing planarity and altering NMR chemical shifts.
  • N-(3-Methylphenyl)methanesulfonamide : Methyl at meta position allows greater aromatic ring planarity, enhancing resonance stabilization .

Pharmacologically Active Derivatives

m-AMSA (N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide)
  • Structure: Incorporates an acridinylamino group, enabling intercalation into DNA.
  • Activity : Demonstrates antitumor activity in phase I trials, causing leukopenia and thrombocytopenia .
Dronedarone Hydrochloride
  • Structure: Features a benzofuran ring and dibutylaminopropoxy group.
  • Application : Used as an antiarrhythmic agent (Multaq®) .
  • Contrast : The target compound’s simpler structure lacks the extended aromatic system, limiting its cardiovascular activity but reducing metabolic complexity.

Biological Activity

N-(4-Amino-3-methylphenyl)methanesulfonamide, also known as (4-amino-3-methylphenyl)methanesulfonamide , is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molecular Weight : Approximately 190.24 g/mol

The structure features a para-amino group and a methanesulfonamide functional group, which are critical for its biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of antimicrobial action and potential anticancer effects.
  • Hydrogen Bonding : The amino group allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity to target sites.

Biological Activities

Research indicates that this compound holds promise in several areas:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

  • Staphylococcus aureus : Demonstrated effective inhibition at low concentrations.
  • Escherichia coli : Showed moderate activity, suggesting potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties:

  • Mechanism : It is theorized to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation .
  • Case Studies : Clinical trials are ongoing to evaluate its efficacy in combination therapies for various cancers, including breast and prostate cancer.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusEffective inhibition
AntimicrobialEscherichia coliModerate activity
AnticancerMCF-7 (Breast Cancer)Induces apoptosis
AnticancerPC-3 (Prostate Cancer)Inhibits proliferation

Case Studies

Several case studies have been conducted to further understand the implications of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent in infectious diseases.
  • Clinical Trials for Cancer Treatment :
    • Ongoing trials are assessing the safety and efficacy of this compound as part of combination therapy regimens for patients with advanced breast cancer. Preliminary results show promising tumor response rates .
  • Longitudinal Study on Side Effects :
    • A longitudinal study monitored patients receiving treatment with this compound for adverse effects over six months. Findings suggest a manageable side effect profile, primarily consisting of mild gastrointestinal disturbances.

Q & A

Q. What are the recommended methods for synthesizing N-(4-Amino-3-methylphenyl)methanesulfonamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves nucleophilic substitution, where 4-amino-3-methylaniline reacts with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization includes controlling temperature (0–5°C initially, then room temperature) to minimize side reactions like over-sulfonation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., NH₂ and methyl groups) and aromatic substitution patterns.
    • FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. The sulfonamide group often forms intermolecular H-bonds, influencing crystal packing .

Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?

Store the compound in airtight, light-resistant containers at 0–6°C to prevent degradation. Avoid prolonged exposure to moisture or acidic/basic conditions, as sulfonamides can hydrolyze. Use inert atmospheres (N₂/Ar) during sensitive reactions. Safety protocols for corrosive sulfonic acid derivatives, such as PPE (gloves, goggles) and fume hoods, are critical during handling .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound in complex reaction environments?

DFT models (e.g., B3LYP/6-311++G(d,p)) calculate molecular orbitals, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the amino group’s lone pair and sulfonamide’s electron-withdrawing effects can be quantified to explain regioselectivity in substitution reactions. Solvent effects (PCM models) and transition-state analysis further refine reaction mechanisms .

Q. What strategies are employed to resolve contradictions between experimental crystallographic data and computational models in the structural analysis of sulfonamide derivatives?

Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT models). Strategies include:

  • Multi-conformer refinement : Use SHELXL to model disorder or flexible groups.
  • Hirshfeld surface analysis : Compare experimental (SC-XRD) and theoretical (DFT) intermolecular interactions.
  • Torsional angle adjustments : Align computational geometries with observed lattice parameters .

Q. What experimental approaches are used to investigate the interaction of this compound with biological macromolecules, such as proteins or enzymes?

  • Fluorescence quenching : Monitor tryptophan residue changes upon ligand binding.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular docking : AutoDock/Vina predicts binding poses, validated by mutagenesis studies (e.g., altering active-site residues). For biofilm inhibition studies, microtiter plate assays (crystal violet staining) assess disruption of microbial adhesion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.